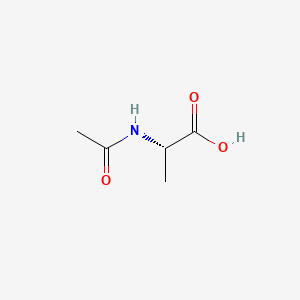

Ac-Ala-OH

描述

N-Acetyl-L-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

N-Acetyl-L-alanine has been reported in Drosophila melanogaster, Candida tropicalis, and other organisms with data available.

N-Acetyl-L-alanine is a metabolite found in or produced by Saccharomyces cerevisiae.

immunodominant determinant of acidic surface antigen from culture filtrate of human strain of Staph aureus

属性

IUPAC Name |

(2S)-2-acetamidopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861704 |

Source

|

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-69-8, 110294-55-8 |

Source

|

| Record name | N-Acetyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudismase [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of Ac-Ala-OH

An In-depth Technical Guide on the Chemical Properties of N-Acetyl-L-alanine (Ac-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-alanine (this compound) is the N-acetylated derivative of the nonessential amino acid L-alanine.[1] This modification, where an acetyl group replaces a hydrogen on the amino group, alters the molecule's physicochemical properties compared to its parent amino acid.[2] These changes influence its polarity, reactivity, and metabolic stability, making it a compound of interest in biochemical research, peptide synthesis, and as a potential biomarker.[2][3] N-acetylated amino acids are endogenous metabolites found in various organisms, playing roles in protein stability and synthesis.[4][5] This guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, supported by experimental data and protocols.

Physicochemical Properties

The fundamental physicochemical properties of N-Acetyl-L-alanine are crucial for its application in research and development. These properties have been compiled from various sources and are summarized below.

Table 1: General and Physicochemical Properties of N-Acetyl-L-alanine

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-acetamidopropanoic acid | [4] |

| Synonyms | This compound, N-Acetylalanine | [6][7] |

| CAS Number | 97-69-8 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1][4] |

| Molecular Weight | 131.13 g/mol | [1][8] |

| Appearance | White to off-white crystalline solid | [3][9] |

| Melting Point | 122 - 128 °C | [8][10] |

| 125 °C | [1] | |

| 125-126 °C | [3][9] | |

| Boiling Point | 100-102 °C (at 0.2 Torr) | [3][9] |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [3][9] |

| pKa | 3.69 ± 0.10 (Predicted) | [3][9] |

| 3.89 (Predicted) | [5][6] | |

| Solubility | Soluble in Water | [7] |

| Slightly soluble in DMSO and Water | [3][9] | |

| Soluble in DMSO up to 26 mg/mL (198.27 mM) | [11] | |

| logP (n-octanol/water) | -0.53 to -0.9 (Predicted) | [4][5][6] |

| Optical Rotation | −64° (c=2 in Water) | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Acetyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, H₂O, pH 7.03): Chemical shifts (δ) are observed at approximately 1.31-1.32 ppm (doublet, CH₃ of alanine), 2.00 ppm (singlet, CH₃ of acetyl group), and 4.09-4.14 ppm (quartet, α-proton).[4][12]

-

¹³C NMR (125 MHz, H₂O, pH 7.00): Resonances appear at approximately 20.06-20.10 ppm (alanine CH₃), 24.58-24.63 ppm (acetyl CH₃), 53.60-53.70 ppm (α-carbon), 175.99 ppm (acetyl C=O), and 182.93 ppm (carboxyl C=O).[4]

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed methodologies are critical for the accurate determination of chemical properties. The following sections describe standard protocols relevant to N-Acetyl-L-alanine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of N-Acetyl-L-alanine to a known volume of deionized water in a sealed flask.[2]

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase from the excess solid.

-

Quantification: Withdraw a precise aliquot of the clear, saturated solution. Determine the concentration of N-Acetyl-L-alanine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[2]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of N-Acetyl-L-alanine in a known volume of deionized water to create a solution of known concentration.[2]

-

Titration Setup: Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.[2]

-

Titration: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. Add the titrant in small, accurate increments, recording the pH of the solution after each addition.[2]

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Synthesis Protocol (Amide Bond Formation)

The reactivity of N-Acetyl-L-alanine is exemplified by its use in peptide synthesis. A standard method for forming an amide bond involves carbodiimide-mediated coupling. The following protocol describes the synthesis of N-acetyl-L-alanine methylamide.[15]

Materials:

-

N-acetyl-L-alanine

-

Methylamine (B109427) hydrochloride

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Methodology:

-

Activation: In a round-bottom flask under an inert atmosphere, dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir until all solids are dissolved.[15]

-

Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in DCM and add DIPEA (2.5 equivalents).[15]

-

Coupling Reaction: Add the methylamine/DIPEA solution to the activated N-acetyl-L-alanine solution. Cool the mixture to 0 °C. Slowly add EDC (1.2 equivalents). Allow the reaction to warm to room temperature and stir for approximately 8 hours.[15]

-

Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica (B1680970) gel column chromatography to yield the pure amide.[15]

References

- 1. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. 97-69-8 | CAS DataBase [m.chemicalbook.com]

- 4. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 6. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 7. caymanchem.com [caymanchem.com]

- 8. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]

- 9. N-Acetyl-L-alanine [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

N-acetyl-L-alanine structure and function

An In-depth Technical Guide to N-acetyl-L-alanine: Structure and Function

Abstract

N-acetyl-L-alanine is an endogenous N-acetylated derivative of the amino acid L-alanine. It is a metabolite found in various organisms, including humans and Saccharomyces cerevisiae.[1] While its precise biological roles are still under investigation, it is known to be involved in amino acid metabolism and protein synthesis. This technical guide provides a comprehensive overview of the current understanding of N-acetyl-L-alanine, focusing on its chemical structure, established biological functions, and relevant experimental methodologies. This document also addresses the uncorroborated claims of its direct involvement in p21 and epidermal growth factor (EGFR) signaling pathways.

Chemical Structure and Properties

N-acetyl-L-alanine is formed by the acetylation of the amino group of L-alanine. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-acetamidopropanoic acid |

| CAS Number | 97-69-8 |

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O |

| InChI Key | KTHDTJVBEPMMGL-VKHMYHEASA-N |

Biological Function

N-acetyl-L-alanine is primarily recognized as an endogenous metabolite. Its known and proposed functions are detailed below.

Role in Metabolism

N-acetyl-L-alanine is a product of L-alanine metabolism. It can be synthesized from L-alanine and acetyl-CoA. It serves as a substrate for aminoacylase-1 (ACY1), an enzyme that catalyzes the hydrolysis of N-acetylated amino acids to yield the free amino acid and acetate.[2] Elevated urinary levels of N-acetyl-L-alanine are associated with mutations in the ACY1 gene, leading to a rare inborn error of metabolism.[2]

Involvement in Protein Synthesis and Modification

As an acetylated amino acid, N-acetyl-L-alanine is involved in the broader context of N-terminal acetylation of proteins, a common post-translational modification in eukaryotes. This process can influence protein stability, function, and localization.[2]

Association with Pathophysiological Conditions

Recent research has implicated N-acetyl-L-alanine in certain disease states. For instance, altered levels of N-acetyl-L-alanine have been observed in diabetic neuropathic pain.[2] A 2024 study proposed that N-acetyl-L-alanine may act as a mediator in the causal pathway between the abundance of a specific regulatory T-cell subtype (CD3 on activated & secreting Tregs) and the risk of developing Guillain-Barré syndrome.

Unsubstantiated Claims Regarding p21 and EGFR Signaling

Some commercial sources claim that N-acetyl-L-alanine inhibits p21 and epidermal growth factor. However, a thorough review of the scientific literature did not yield any direct evidence to support these claims. No studies detailing a mechanism of action or a signaling pathway for the direct inhibition of p21 or EGFR by N-acetyl-L-alanine were found. Therefore, these purported functions should be considered unsubstantiated until validated by peer-reviewed research.

Experimental Protocols

Quantification of N-acetyl-L-alanine in Biological Samples

The following is a general protocol for the quantification of N-acetylated amino acids in biological fluids, such as plasma or urine, using liquid chromatography-mass spectrometry (LC-MS). This protocol is adapted from methods used for similar N-acetylated amino acids and should be optimized and validated for N-acetyl-L-alanine specifically.

Objective: To determine the concentration of N-acetyl-L-alanine in a biological matrix.

Materials:

-

Biological sample (e.g., plasma, urine)

-

N-acetyl-L-alanine analytical standard

-

Stable isotope-labeled internal standard (e.g., N-acetyl-L-alanine-d3)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation agent (e.g., methanol (B129727) or trichloroacetic acid)

-

Centrifuge

-

LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add a known concentration of the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate N-acetyl-L-alanine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive or negative mode (to be optimized).

-

MS Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-acetyl-L-alanine and its internal standard.

-

-

Quantification:

-

Prepare a calibration curve using the analytical standard at various concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of N-acetyl-L-alanine in the samples by interpolating from the calibration curve.

-

Signaling Pathways and Logical Relationships

As direct signaling pathways for N-acetyl-L-alanine remain unelucidated, the following diagram illustrates its metabolic context.

Caption: Metabolic context of N-acetyl-L-alanine.

Conclusion

N-acetyl-L-alanine is an intriguing endogenous metabolite with established roles in amino acid metabolism and protein biochemistry. While its full range of biological activities is yet to be completely understood, its association with certain pathological states suggests that it may have further undiscovered functions. The claims regarding its inhibitory effects on p21 and EGFR are not supported by the current scientific literature and warrant cautious interpretation. Future research should focus on elucidating the specific signaling pathways in which N-acetyl-L-alanine participates and on validating its potential as a biomarker or therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this metabolite.

References

In-Depth Technical Guide to N-Acetyl-L-alanine (Ac-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-alanine (Ac-Ala-OH), a key acetylated amino acid. This document details its chemical properties, synthesis methodologies, and biological significance, presenting data in a structured format for scientific and research applications.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

| Identifier | Value | Source |

| CAS Number | 97-69-8 | [1][2][3] |

| Molecular Formula | C5H9NO3 | [1][2] |

| Molecular Weight | 131.13 g/mol | [1] |

| Synonyms | This compound, N-Acetylalanine, (2S)-2-acetamidopropanoic acid | [2][3] |

| Physicochemical Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 125 °C | [1] |

| Solubility | Soluble in water | [5] |

Experimental Protocols

Chemical Synthesis of N-Acetyl-L-alanine

A prevalent method for the synthesis of N-acetylated amino acids involves the use of acetic anhydride (B1165640). The following protocol is adapted from established methods for the acetylation of amino acids.

Materials:

-

L-alanine

-

Acetic anhydride

-

Glacial acetic acid

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Vacuum filtration setup

Procedure:

-

In a round-bottom flask equipped with a stirrer and condenser, combine L-alanine with glacial acetic acid. The concentration should be approximately 3.3-3.8 moles of L-alanine per liter of acetic acid.[6]

-

Heat the mixture to a temperature between 48-55°C with continuous stirring until the L-alanine is fully dissolved.[6]

-

Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the solution.

-

Maintain the reaction temperature and continue stirring for several hours to ensure the reaction proceeds to completion.

-

After the reaction is complete, evaporate the acetic acid under reduced pressure.

-

The resulting residue is then recrystallized from water.

-

Collect the crystalline product by vacuum filtration and dry thoroughly. This process typically yields N-Acetyl-D,L-alanine with a purity of 98.7-99%.[6] For the synthesis of the pure L-enantiomer, L-alanine is used as the starting material.

Enzymatic Synthesis Pathway

N-acetylated amino acids can be synthesized biologically. In organisms like Escherichia coli, the enzyme L-amino acid N-acetyltransferase, encoded by the aaaT gene, catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-amino acids.[7] While the primary substrate for this enzyme in some studies is L-phenylalanine, it has been shown to also acetylate other amino acids, including L-alanine, albeit at a slower rate.[8]

The reaction is as follows: L-alanine + acetyl-CoA → N-acetyl-L-alanine + CoA

This biosynthetic pathway is a key target for metabolic engineering to produce N-acetylated amino acids in microbial systems.

Visualizations

Enzymatic Synthesis of N-Acetyl-L-alanine

The following diagram illustrates the enzymatic reaction for the synthesis of N-Acetyl-L-alanine.

Caption: Enzymatic synthesis of N-Acetyl-L-alanine from L-alanine and Acetyl-CoA.

General Workflow for Chemical Synthesis

This diagram outlines the general workflow for the chemical synthesis and purification of N-Acetyl-L-alanine.

Caption: Workflow for the chemical synthesis of N-Acetyl-L-alanine.

Biological Significance and Applications

N-Acetyl-L-alanine is an endogenous metabolite found in various organisms, including humans.[2] It is formed through the N-acetylation of the nonessential amino acid L-alanine. This modification can occur via the action of N-acetyltransferases or through the degradation of N-terminally acetylated proteins.[4]

In clinical research, elevated levels of N-Acetyl-L-alanine in urine have been associated with mutations in the gene encoding aminoacylase-1 (ACY1), indicating a role in protein and amino acid metabolism.[5] Furthermore, it has been identified as a potential mediator in the pathology of autoimmune diseases such as Guillain-Barré syndrome.[9] In the context of infectious diseases, N-Acetyl-L-alanine has been observed to decrease IFN-γ production in natural killer cells exposed to M. tuberculosis.[5]

In the field of drug development and peptide chemistry, the N-acetylation of amino acids like L-alanine is a critical step to protect the N-terminus during peptide synthesis, preventing unwanted side reactions.

References

- 1. biosynth.com [biosynth.com]

- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of N-Acetyl-L-alanine (Ac-Ala-OH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-L-alanine (Ac-Ala-OH), a derivative of the nonessential amino acid L-alanine. N-acetylation is a crucial chemical modification in peptide synthesis, serving as a protective strategy for the amino group to prevent unwanted side reactions. This document outlines a standard laboratory-scale synthesis protocol, details purification methodologies, and presents relevant quantitative data to support researchers in the efficient production of high-purity this compound.

Synthesis of N-Acetyl-L-alanine

The most common and efficient method for the synthesis of this compound is the direct acetylation of L-alanine using acetic anhydride (B1165640). The reaction proceeds via a nucleophilic attack of the amino group of L-alanine on one of the carbonyl carbons of acetic anhydride.

Reaction Scheme

The overall chemical transformation is as follows:

Experimental Protocol: Acetylation of L-alanine with Acetic Anhydride

This protocol is based on established methods for the N-acetylation of amino acids.[1][2]

Materials:

-

L-alanine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine L-alanine and glacial acetic acid. A typical molar ratio is 1 mole of L-alanine to 5-6 moles of acetic acid.[1]

-

Dissolution: Gently heat the mixture to 50-60°C while stirring to facilitate the dissolution of L-alanine.[1]

-

Addition of Acetic Anhydride: Once the L-alanine is completely dissolved, begin the dropwise addition of acetic anhydride (approximately 1.2 molar equivalents relative to L-alanine) from the dropping funnel over a period of 1-2 hours.[1]

-

Reaction: After the addition is complete, maintain the reaction mixture at 50-60°C with continuous stirring for an additional 2-4 hours to ensure the reaction proceeds to completion.[1]

-

Crystallization: After the reaction period, cool the mixture in an ice bath to induce the crystallization of N-Acetyl-L-alanine. Allow the flask to stand in the ice bath for at least one hour to maximize crystal formation.[1]

-

Isolation: Collect the resulting white crystalline product by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Purification of N-Acetyl-L-alanine

The crude this compound obtained from the synthesis typically requires further purification to remove unreacted starting materials and byproducts. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Based on the polar nature of this compound, suitable solvent systems include ethanol/water or methanol (B129727)/diethyl ether. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot primary solvent (e.g., ethanol) with stirring and gentle heating to dissolve the solid completely.

-

Hot Filtration (Optional): If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal.

-

Crystallization: If a co-solvent system is used (e.g., ethanol/water), add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently to redissolve the precipitate and then allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography

For applications requiring very high purity, column chromatography is an effective purification method. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.

Experimental Protocol: Column Chromatography of this compound

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of polar molecules like N-acetylated amino acids.

-

Mobile Phase (Eluent): A gradient of ethyl acetate/methanol can be used as the mobile phase. The polarity of the eluent is gradually increased by increasing the proportion of methanol to effectively separate this compound from less polar and more polar impurities.[3]

-

Column Packing: The silica gel is typically packed into a glass column as a slurry in the initial, less polar mobile phase.

-

Sample Loading: The crude this compound is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and fractions are collected as the solvent drips from the bottom.

-

Analysis: The collected fractions are analyzed for purity, for instance, by thin-layer chromatography (TLC).

-

Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation or lyophilization to yield the purified product.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of N-acetylated amino acids, providing a reference for expected outcomes.

| Parameter | Value | Reference |

| Synthesis of N-Acetyl-D,L-alanine | ||

| Molar Equivalents of Acetic Anhydride | 1.2 - 1.3 | [5] |

| Molar Equivalents of Acetic Acid | 4.4 - 5.0 | [5] |

| Reaction Temperature | 48 - 55 °C | [5] |

| Yield | 78 - 83% | [5] |

| Purity (after crystallization from water) | 98.7 - 99% | [5] |

| Parameter | Value | Reference |

| Synthesis of N-Acetyl-L-phenylalanine | ||

| Molar Ratio (L-phenylalanine:Acetic Acid) | 1 : 5-6 | [1] |

| Molar Equivalents of Acetic Anhydride | ~1.2 | [1] |

| Reaction Temperature | 50 - 60 °C | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Expected Purity (after purification) | >95% |

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical relationships in the synthesis and purification process.

References

- 1. benchchem.com [benchchem.com]

- 2. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

The Strategic Role of N-Acetyl-L-alanine (Ac-Ala-OH) in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the integral role of N-Acetyl-L-alanine (Ac-Ala-OH) in peptide synthesis. This document provides an in-depth analysis of its function as a terminal capping agent, detailed experimental protocols for its incorporation, quantitative data on synthesis outcomes, and a comparative overview of coupling reagents.

In the landscape of therapeutic peptide development and biochemical research, the strategic modification of peptide structures is paramount to enhancing their stability, bioavailability, and overall efficacy. Among the various modifications, N-terminal acetylation, often accomplished using N-Acetyl-L-alanine (this compound), stands out as a critical step in synthesizing robust and reliable peptides. This guide elucidates the multifaceted role of this compound, offering a technical deep-dive for professionals in the field.

The Core Function of this compound: N-Terminal Protection

The primary role of this compound in peptide synthesis is to introduce an acetyl group at the N-terminus of a peptide chain. This process, known as N-terminal capping, serves several crucial purposes:

-

Enhanced Enzymatic Stability: The free N-terminal amine of a peptide is a primary target for aminopeptidases, enzymes that degrade peptides from the N-terminus. By acetylating this amine, the peptide is rendered resistant to this enzymatic degradation, significantly increasing its in-vitro and in-vivo half-life.

-

Mimicking Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. The incorporation of an N-acetyl group allows for the synthesis of peptides that more closely mimic these native proteins, which can be crucial for studying protein-protein interactions and biological function.

-

Reduced Overall Charge: Acetylation neutralizes the positive charge of the N-terminal amine, which can influence the peptide's overall physicochemical properties, such as its isoelectric point and solubility.

-

Prevention of Unwanted Side Reactions: During peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the free N-terminal amine can participate in undesirable side reactions. Capping with an acetyl group prevents these reactions, leading to a purer final product.

Quantitative Analysis of N-Terminal Acetylation with this compound

The efficiency of incorporating this compound and its impact on the final peptide's purity are critical considerations. The following tables summarize representative quantitative data for the synthesis of a model hexapeptide (RRWQWR-NH₂) with and without N-terminal acetylation.

Table 1: Crude Purity Comparison of a Model Peptide

| Peptide Sequence | N-Terminal Modification | Crude Purity (%) |

| H-RRWQWR-NH₂ | None (Free Amine) | 78% |

| Ac-RRWQWR-NH₂ | Acetylated | 72% |

Note: Data is representative and can vary based on the specific peptide sequence, synthesis scale, and purification methods.[1]

Table 2: Representative Yield and Purity Data for a Synthesized Tripeptide (Ac-Gly-Ala-Tyr-OH)

| Parameter | Value | Unit | Notes |

| Resin Substitution | 0.5 | mmol/g | Pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH |

| Synthesis Scale | 0.1 | mmol | |

| Crude Peptide Yield | ~85 | mg | |

| Crude Purity (by HPLC) | >70 | % | |

| Final Yield after Purification | ~45 | mg | |

| Final Purity (by HPLC) | >95 | % |

Note: This data is illustrative for a standard manual solid-phase synthesis.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with N-Terminal Acetylation using this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide with a C-terminal amide, followed by N-terminal acetylation using this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound (N-Acetyl-L-alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

HPLC grade water and acetonitrile (B52724) with 0.1% TFA for purification

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless) indicates complete coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in step 2.

-

N-Terminal Acetylation with this compound:

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold dry ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase HPLC.

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

-

Protocol 2: On-Resin N-Terminal Acetylation using Acetic Anhydride (B1165640)

An alternative to using this compound for the final coupling step is to acetylate the N-terminus of the completed peptide chain directly on the resin using acetic anhydride.

Materials:

-

Peptide-resin with a free N-terminus

-

Acetic anhydride solution (e.g., 10% in DMF)

-

DIEA

-

DMF

Methodology:

-

Final Fmoc Deprotection: After the final amino acid coupling, deprotect the N-terminus using the standard piperidine protocol and wash the resin thoroughly with DMF.

-

Acetylation:

-

Prepare a solution of 10% acetic anhydride and a slight excess of DIEA in DMF.

-

Add this solution to the resin and agitate for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF.

-

-

Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Mandatory Visualizations

Caption: Workflow for manual Solid-Phase Peptide Synthesis with N-terminal acetylation.

Caption: Rationale and benefits of N-terminal peptide acetylation.

Comparative Overview of Coupling Reagents for this compound Incorporation

The choice of coupling reagent can significantly impact the efficiency of the acetylation step. While standard reagents like HBTU and HATU are effective, other reagents can offer advantages in specific contexts.

Table 3: Comparison of Common Coupling Reagents

| Coupling Reagent | Class | Advantages | Disadvantages |

| HBTU/TBTU | Aminium Salt | Efficient, widely used, cost-effective. | Can cause guanidinylation of the N-terminus if used in excess. |

| HATU | Aminium Salt | Faster reaction times and less racemization compared to HBTU.[2] | More expensive than HBTU. |

| HCTU | Aminium Salt | High reactivity, comparable to HATU. | Based on potentially explosive triazole reagents. |

| PyBOP | Phosphonium Salt | Cleaner reactions than uronium salts, no guanidinylation side reaction. | |

| COMU | Uronium Salt | Safer alternative to benzotriazole-based reagents, highly reactive.[2] | |

| DIC/HOBt | Carbodiimide | Cost-effective, minimizes racemization when HOBt is added. | Byproduct (DIU) is soluble and needs to be washed away. |

For the coupling of this compound, which is a relatively small and unhindered amino acid derivative, standard and cost-effective reagents like HBTU or DIC/HOBt are generally sufficient to achieve high coupling efficiency. However, for particularly sensitive or difficult sequences, the use of HATU can be beneficial to minimize potential side reactions and ensure complete capping.

Conclusion

N-Acetyl-L-alanine is an indispensable tool in modern peptide synthesis. Its role extends beyond a simple protecting group; it is a strategic component for enhancing the therapeutic potential and research utility of synthetic peptides. By providing increased stability against enzymatic degradation and enabling the synthesis of peptides that mimic natural proteins, this compound allows researchers and drug developers to create more robust and effective molecules. The protocols and data presented in this guide offer a solid foundation for the successful incorporation of this critical building block in a variety of peptide synthesis applications.

References

The Biological Significance of N-Acetylated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-acetylated amino acids (NAAAs) represent a diverse and crucial class of metabolites involved in a vast array of physiological and pathological processes. From their well-established role as neuronal markers to their emerging significance in oncology and metabolic regulation, the biological importance of these molecules is a rapidly expanding field of research. This technical guide provides an in-depth exploration of the core biological significance of N-acetylated amino acids, with a focus on their metabolism, signaling functions, and implications in human health and disease. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data, details experimental methodologies, and provides visual representations of key pathways to facilitate a comprehensive understanding of this vital area of biochemistry.

Introduction

N-acetylation, the addition of an acetyl group to the nitrogen atom of an amino acid, is a fundamental biochemical modification that alters the physicochemical properties and biological functions of the parent molecule. This process can occur as a post-translational modification at the N-terminus of proteins or on the side chains of amino acids, and it can also involve the acetylation of free amino acids.[1] This guide focuses on the latter, the free N-acetylated amino acids, which are increasingly recognized as active players in cellular metabolism and signaling.

Historically, N-acetylaspartate (NAA) has been the most extensively studied NAAA, primarily due to its high concentration in the central nervous system (CNS) and its utility as a marker of neuronal health in magnetic resonance spectroscopy (MRS).[2][3] However, the field has expanded to recognize the importance of other NAAAs, such as N-acetylglutamate (NAG) as an essential activator of the urea (B33335) cycle, and N-acetylcysteine (NAC) as a widely used antioxidant and mucolytic agent.[4][5] Furthermore, metabolomic studies are continuously identifying novel NAAAs and linking their altered levels to various disease states, including cancer and metabolic disorders.[6][7]

This guide will delve into the enzymatic pathways governing the synthesis and degradation of NAAAs, their roles in key signaling cascades, and their potential as diagnostic biomarkers and therapeutic targets.

Metabolism of N-Acetylated Amino Acids

The cellular pool of N-acetylated amino acids is tightly regulated by the coordinated action of synthesizing and degrading enzymes. The primary mechanism of synthesis is the transfer of an acetyl group from acetyl-CoA to the amino group of an amino acid, a reaction catalyzed by a family of enzymes known as N-acetyltransferases (NATs).[8] Degradation, or deacetylation, is primarily carried out by aminoacylases.

Synthesis of N-Acetylated Amino Acids

The synthesis of NAAAs is a critical metabolic process for cellular homeostasis. The general workflow involves the enzymatic transfer of an acetyl group from acetyl-CoA to a precursor amino acid.

Caption: General biosynthetic pathway of N-acetylated amino acids.

A key enzyme in the synthesis of N-acetylaspartate (NAA) is aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene.[9] This enzyme catalyzes the reaction between L-aspartate and acetyl-CoA, primarily within neuronal mitochondria.[2] In the case of N-acetylglutamate (NAG), the enzyme N-acetylglutamate synthase (NAGS) is responsible for its production from glutamate (B1630785) and acetyl-CoA.[10]

Degradation of N-Acetylated Amino Acids

The breakdown of N-acetylated amino acids is primarily accomplished through hydrolysis by aminoacylases, which cleave the acetyl group, regenerating the parent amino acid and acetate (B1210297). Aminoacylase I, for instance, is responsible for the deacetylation of a broad range of N-acetylated amino acids.[11] Deficiencies in this enzyme can lead to an accumulation of various NAAAs in the urine.[7]

The degradation of NAA is catalyzed by aspartoacylase (ASPA), an enzyme predominantly found in oligodendrocytes in the CNS.[12] This compartmentalization of NAA synthesis in neurons and degradation in glial cells highlights a dynamic intercellular metabolic coupling.

Caption: General degradation pathway of N-acetylated amino acids.

Quantitative Data on N-Acetylated Amino Acids

The concentrations of N-acetylated amino acids can vary significantly depending on the tissue, physiological state, and the presence of disease. This section summarizes key quantitative data for prominent NAAAs.

Table 1: Concentration of N-Acetylaspartate (NAA) in Human Brain

| Brain Region | Condition | NAA Concentration (mM) | Reference(s) |

| Global Gray Matter | Healthy Adult | 14.3 ± 1.1 | [13] |

| Global White Matter | Healthy Adult | 9.5 ± 1.0 | [13] |

| Various Regions | Healthy Adult | Up to 10 mM or greater | [14] |

| Posterior Cingulate Gyrus | Alzheimer's Disease | 15-20% reduction | [15] |

| Brain | Canavan Disease | Markedly increased | [2] |

| Brain | Neurodegenerative Disorders | Reduced | [2] |

Table 2: Pharmacokinetic Parameters and Dosage of N-Acetylcysteine (NAC)

| Parameter | Value | Reference(s) |

| Oral Bioavailability | Low and variable | [16] |

| Peak Plasma Concentration (200-400 mg oral dose) | 0.35 to 4 mg/L | [16] |

| Time to Peak Plasma Concentration (oral) | 1 to 2 hours | [16][17] |

| Volume of Distribution | 0.33 to 0.47 L/kg | [16] |

| Plasma Protein Binding | ~50% | [16] |

| Terminal Half-life (oral) | 6.25 hours | [16] |

| Common Oral Dosage | 600–1,800 mg per day | [18] |

| IV Loading Dose (Acetaminophen toxicity) | 150 mg/kg over 1 hour | [12] |

Biological Roles and Signaling Pathways

N-acetylated amino acids are not merely metabolic intermediates but also act as signaling molecules that regulate a variety of cellular processes.

N-Acetylaspartate (NAA) in the Central Nervous System

NAA is a cornerstone of neuronal metabolism and function. Its high concentration in neurons suggests several important roles, including:

-

Neuronal Health and Viability Marker: Decreased NAA levels are a well-established indicator of neuronal loss or dysfunction in a range of neurological disorders, including Alzheimer's disease, stroke, and multiple sclerosis.[2][19]

-

Myelination: The acetate cleaved from NAA in oligodendrocytes serves as a precursor for myelin lipid synthesis.[12]

-

Energy Metabolism: NAA may be involved in the transfer of carbon atoms across the mitochondrial membrane for energy production.[2]

-

Osmoregulation: Its high concentration contributes to the osmotic balance within neurons.[14]

Caption: Intercellular metabolism of NAA between neurons and oligodendrocytes.

N-Acetylglutamate (NAG) and the Urea Cycle

N-acetylglutamate is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.[20][21] The urea cycle is essential for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[22] The synthesis of NAG itself is stimulated by arginine, an intermediate of the urea cycle, creating a feed-forward regulatory loop.[21] Deficiencies in NAGS lead to hyperammonemia and severe neurological complications.[10][23]

Caption: The pivotal role of NAG in activating the urea cycle.

N-Acetylcysteine (NAC) as an Antioxidant

N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant glutathione (B108866) (GSH).[24] By replenishing intracellular GSH levels, NAC plays a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).[5] Its antioxidant properties are the basis for its clinical use in conditions associated with oxidative stress. NAC can also act as a direct scavenger of free radicals through its free thiol group.[[“]]

Caption: NAC's dual role in combating oxidative stress.

N-Acetylated Amino Acids in Cancer

Recent studies have highlighted the involvement of N-acetylated amino acids in cancer metabolism. Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival.[26][27] Alterations in amino acid metabolism, including N-acetylation, are a key feature of this reprogramming.[28] For instance, elevated levels of certain NAAAs have been observed in cancer cells and may contribute to tumor growth and resistance to therapy.[6] Targeting the enzymes involved in NAAA metabolism is therefore emerging as a potential anti-cancer strategy.

References

- 1. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajnr.org [ajnr.org]

- 4. NAGS [nucdf.org]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional regulation of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doctaris.com [doctaris.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. N-acetylglutamate synthase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetyl-cysteine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 15. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. examine.com [examine.com]

- 19. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Urea cycle - Wikipedia [en.wikipedia.org]

- 21. med.libretexts.org [med.libretexts.org]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. medlink.com [medlink.com]

- 24. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 25. consensus.app [consensus.app]

- 26. researchgate.net [researchgate.net]

- 27. Metabolism of Amino Acids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Ac-Ala-OH as a Substrate for Aminoacylases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid L-alanine. The enzymatic hydrolysis of such N-acyl-L-amino acids is a critical process in various biological contexts, primarily catalyzed by a class of enzymes known as aminoacylases. This technical guide provides a comprehensive overview of this compound as a substrate for these enzymes, with a particular focus on aminoacylase (B1246476) I (ACY1), the most abundant and well-characterized of these hydrolases.

Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) is a cytosolic, zinc-dependent metalloenzyme that plays a crucial role in the catabolism of N-acetylated proteins.[1][2] The enzyme catalyzes the hydrolysis of the N-acyl group from a variety of N-acylated L-amino acids, yielding a free L-amino acid and a carboxylate.[3] This function is essential for the recycling of amino acids from degraded proteins and peptides. ACY1 is highly expressed in the kidney and brain.[4]

The stereospecificity of aminoacylase I is a key characteristic; it preferentially hydrolyzes the L-enantiomers of N-acylated amino acids, making it a valuable tool in industrial applications for the resolution of racemic mixtures of amino acids.[3][5] From a drug development perspective, understanding the interaction of aminoacylases with N-acetylated amino acids is relevant for the design of prodrugs and for understanding the metabolic fate of therapeutic peptides and proteins.

This guide will delve into the quantitative aspects of this compound as an aminoacylase substrate, provide detailed experimental protocols for its characterization, and present visual representations of the underlying biochemical processes.

Data Presentation: Quantitative Analysis of Aminoacylase Activity

| Substrate | Michaelis-Menten Constant (Km) (mM) |

| N-acetyl-L-methionine | 0.99 |

| N-acetyl-L-phenylalanine | 5.5 |

| N-acetyl-L-glutamic acid | 10.2 |

| N-acetyl-L-alanine | Data not available |

Signaling Pathways and Experimental Workflows

The enzymatic hydrolysis of this compound by aminoacylase I is a straightforward catalytic process. The following diagrams illustrate the reaction pathway and a typical experimental workflow for determining the kinetic parameters of this interaction.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a substrate for aminoacylase I.

Protocol 1: Spectrophotometric Assay for Aminoacylase Activity

This protocol is a common method for determining aminoacylase activity by quantifying the released L-amino acid.

Materials:

-

N-acetyl-L-alanine (this compound)

-

Porcine Kidney Aminoacylase I (e.g., Sigma-Aldrich, Product No. A3010)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

o-Phthalaldehyde (OPA) reagent

-

L-Alanine (for standard curve)

-

Spectrophotometer

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 50 mM. Prepare a series of dilutions from this stock solution to test a range of substrate concentrations.

-

Prepare Enzyme Solution: Dissolve porcine kidney aminoacylase I in cold 50 mM potassium phosphate buffer (pH 7.5) to a suitable concentration (e.g., 0.1 mg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

-

Enzyme Assay:

-

In a microcentrifuge tube, pre-warm 450 µL of each this compound substrate dilution to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by heating the tubes at 100°C for 5 minutes.

-

-

Quantification of L-Alanine:

-

Take an aliquot of the reaction mixture.

-

Add the OPA reagent according to the manufacturer's instructions.

-

Measure the absorbance at 340 nm using a spectrophotometer.

-

-

Standard Curve: Prepare a standard curve using known concentrations of L-alanine to determine the amount of product formed in the enzymatic reaction.

-

Calculate Enzyme Activity: Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of L-alanine per minute under the specified conditions.

Protocol 2: HPLC-Based Assay for Aminoacylase Activity

This protocol allows for the direct and simultaneous quantification of both the substrate (this compound) and the product (L-alanine).

Materials:

-

N-acetyl-L-alanine (this compound)

-

Porcine Kidney Aminoacylase I

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector

Procedure:

-

Enzyme Reaction:

-

Set up the reaction as described in Protocol 1 (steps 1-3).

-

Stop the reaction by adding an equal volume of acetonitrile containing 0.1% TFA.

-

-

Sample Preparation:

-

Centrifuge the samples at high speed to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a suitable mobile phase gradient to separate this compound and L-alanine. A common mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

-

-

Quantification:

-

Create standard curves for both this compound and L-alanine to determine their concentrations in the reaction samples.

-

Calculate the rate of substrate consumption and product formation.

-

Conclusion

N-acetyl-L-alanine is a recognized substrate for aminoacylase I, an enzyme of significant biological and industrial importance. While specific quantitative kinetic data for this particular substrate are not as readily available as for more hydrophobic N-acetylated amino acids, the provided experimental protocols offer robust methodologies for researchers to determine these parameters. The established substrate specificity of aminoacylase I, favoring more hydrophobic side chains, provides a qualitative framework for understanding its interaction with this compound. The workflows and protocols detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the role of aminoacylases in the metabolism of N-acetylated compounds like this compound, aiding in fields ranging from metabolic research to the design of novel therapeutics.

References

- 1. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Aminoacylase - Wikipedia [en.wikipedia.org]

- 4. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 5. benchchem.com [benchchem.com]

Conformational Landscape of N-acetyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-alanine, a simple N-acetylated amino acid, serves as a fundamental model for understanding the conformational preferences of the alanine (B10760859) residue within complex polypeptide chains. Its conformational landscape, primarily defined by the torsional angles of its backbone, is crucial for protein folding, structure, and function. This technical guide provides an in-depth analysis of the conformational properties of N-acetyl-L-alanine and its commonly studied amide derivatives, summarizing key quantitative data, outlining experimental and computational protocols, and visualizing important conceptual frameworks.

Core Concepts: Dihedral Angles and the Ramachandran Plot

The conformation of a peptide backbone is principally determined by a set of dihedral angles for each amino acid residue. For N-acetyl-L-alanine and its derivatives, the key dihedral angles are:

-

Phi (φ): The angle of rotation around the N-Cα bond.

-

Psi (ψ): The angle of rotation around the Cα-C' bond.

-

Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, ω is generally planar and restricted to approximately 180° (trans), which is the overwhelmingly favored conformation.[1]

-

Chi1 (χ1): The angle of rotation around the Cα-Cβ bond of the alanine side chain.

The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot, which serves as a critical tool for validating protein structures and understanding conformational preferences.[1][2] For an L-amino acid like alanine, a significant portion of the φ, ψ space is sterically disallowed.[2]

Key Conformers and Their Energetics

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in mapping the potential energy surface of N-acetyl-L-alanine derivatives as a function of their dihedral angles.[1] These studies have identified several low-energy conformers, stabilized by intramolecular interactions. The N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe) is a widely studied model.[1][3]

Summary of Key Conformers for Ac-Ala-NHMe

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) - DFT | Stabilizing Interactions |

| C7eq | (-82°, 72°) | 0.00 | Intramolecular N-H···O=C hydrogen bond[3] |

| C5 | (-158°, 154°) | 0.75 | Intramolecular N-H···O=C hydrogen bond[3] |

| C7ax | (76°, -65°) | 1.50 | Intramolecular N-H···O=C hydrogen bond[3] |

| β2 | (-135°, 25°) | 2.20 | Weaker C-H···O interactions[3] |

| α' | (55°, 45°) | 2.50 | Weaker C-H···O interactions[3] |

| Right-handed α-helix | (-70° to -50°, -50° to -30°) | - | - |

| β-sheet | (-139°, 135°) | - | - |

Note: The relative energies and dihedral angles can vary slightly depending on the computational method and basis set used.

The N',N'-dimethylated analogue (Ac-Ala-NMe2) exhibits a more restricted conformational space due to the absence of the N-H donor for the C7 hydrogen bond.[4] Its preferred conformations are stabilized by weaker N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as dipole-dipole interactions.[4][5]

Experimental and Computational Protocols

The determination of the conformational landscape of N-acetyl-L-alanine and its derivatives involves a synergistic approach of chemical synthesis, experimental spectroscopy, and computational modeling.

Synthesis of N-acetyl-L-alanine-N'-methylamide

A standard laboratory synthesis involves the coupling of N-acetyl-L-alanine with methylamine (B109427).[3]

Materials:

-

N-acetyl-L-alanine

-

Methylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve N-acetyl-L-alanine (1 eq.), methylamine hydrochloride (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.[3]

-

Add TEA (1.1 eq.) to neutralize the hydrochloride salt.[3]

-

Add DCC (1.1 eq.) to the mixture and stir at 0°C for 2 hours, followed by stirring at room temperature overnight.[3]

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.[3]

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]

-

Purify the crude product via column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield the desired product.[3]

Computational Analysis Workflow

Ab initio and DFT calculations are the primary theoretical tools for exploring the conformational preferences.

Detailed Protocol for ab initio/DFT Calculations:

-

Initial Structure Generation: An initial 3D model of the molecule is constructed using standard bond lengths and angles.[1]

-

Potential Energy Surface (PES) Scan: A systematic grid search of the conformational space is performed by incrementally varying the φ and ψ dihedral angles. A relaxed scan, where all other geometric parameters are optimized for each fixed (φ, ψ) pair, is commonly employed. A step size of 15° is often used to balance computational cost and resolution.[1]

-

Geometry Optimization: The low-energy structures identified from the PES scan are then fully optimized without constraints using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311++G**).

-

Vibrational Frequency Calculation: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Experimental Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the solution-phase conformations of peptides. Key parameters, such as nuclear Overhauser effects (NOEs) and scalar coupling constants (³J-couplings), provide information about internuclear distances and dihedral angles, respectively. The Karplus equation relates the observed ³J-coupling constant to the dihedral angle.

Visualizing Key Relationships

The following diagrams illustrate the conceptual frameworks central to the conformational analysis of N-acetyl-L-alanine.

Conclusion

The conformational analysis of N-acetyl-L-alanine provides critical insights into the intrinsic structural preferences of the alanine residue. The interplay of steric constraints and intramolecular interactions, such as hydrogen bonds, dictates a conformational landscape with several well-defined low-energy states. A comprehensive understanding of this landscape, achieved through a combination of computational modeling and experimental validation, is essential for the accurate parameterization of molecular mechanics force fields and for the rational design of peptides and proteins in drug development. The methodologies and data presented in this guide serve as a foundational resource for researchers in these fields.

References

The Role of N-Acetyl-L-alanine (Ac-Ala-OH) in Elucidating Protein Folding and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-alanine (Ac-Ala-OH), the N-terminally acetylated form of alanine, serves as a crucial model compound in the study of protein folding and stability. Its structural simplicity, combined with its prevalence as an N-terminal residue in eukaryotic proteins, makes it an ideal system for dissecting the fundamental forces that govern polypeptide chain conformation and the overall stability of folded proteins. This technical guide provides an in-depth overview of the significance of this compound, detailing its use in various experimental and computational methodologies and presenting quantitative data on its impact on protein thermodynamics.

Introduction: The Significance of N-Terminal Acetylation and Model Systems

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins. This modification, which involves the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid, plays a critical role in protein stability, folding, and protection from degradation.[1][2] The presence of an acetyl group neutralizes the positive charge of the N-terminal amine, potentially altering the protein's electrostatic interactions and conformational preferences.

To understand the intricate process of protein folding, researchers often utilize simplified model systems that capture the essential biophysical properties of polypeptides. This compound and short alanine-rich peptides are excellent models for studying the intrinsic tendencies of amino acid residues to form secondary structures, particularly the α-helix. Alanine's high propensity to form helices makes it a valuable tool for investigating the energetics of helix nucleation and propagation.

The Role of this compound in Protein Stability

This compound contributes to protein stability through several mechanisms, primarily related to its influence on the conformational entropy of the unfolded state and its interactions in the folded state.

-

Conformational Entropy: The acetylation of the N-terminus, as in this compound, can reduce the conformational freedom of the polypeptide chain in its unfolded state. This decrease in the entropy of the denatured state can thermodynamically favor the folded state.

-

Hydrogen Bonding: The acetyl group can participate in hydrogen bonding interactions within the folded protein structure, contributing to its enthalpic stabilization.

-

Hydrophobic Interactions: While the acetyl group itself is relatively small, its addition to the N-terminus can influence the local hydrophobic environment, potentially impacting the overall hydrophobic collapse that drives protein folding.

-

Protection from Degradation: N-terminal acetylation can act as a protective shield against cellular degradation pathways, thereby increasing the protein's half-life and apparent stability.[1][2]

Quantitative Analysis of Stability: Thermodynamic Parameters

The effect of this compound and N-terminal acetylation on protein stability can be quantified by measuring changes in thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG°), enthalpy of unfolding (ΔH°), entropy of unfolding (ΔS°), and the melting temperature (Tm). While specific thermodynamic data for the addition of a single this compound to a protein is not extensively tabulated in the literature, we can infer its stabilizing effect from studies on N-terminal acetylation and mutations involving alanine.

The following tables present illustrative data from studies on N-terminal acetylation and amino acid substitutions to provide a quantitative context for the stabilizing effects.

Table 1: Illustrative Thermodynamic Parameters of Protein Unfolding

| Protein System | Modification/Mutation | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°25°C (kcal/mol) | Reference |

| Lysozyme | Wild-Type | 61.7 | 147 | 437 | 6.06 | [3] |

| gpW62 | Wild-Type | 67 | 91.7 | - | 8.11 | [3] |

| EcCutA1_0SH | Wild-Type | 85.6 | 403 | - | - | [4] |

| EcCutA1_0SH_S11V | S11V Mutant | 103 | 525 | - | - | [4] |

Note: This table provides examples of thermodynamic parameters for different proteins and the effect of mutations. The S11V mutation in EcCutA1_0SH, which replaces a serine with a more hydrophobic valine, demonstrates a significant increase in stability, highlighting the sensitivity of protein thermodynamics to single residue changes.

Table 2: Illustrative Free Energy Changes (ΔΔG°) Upon Amino Acid Substitution

| Protein | Substitution | ΔΔG° (kcal/mol) | Interpretation | Reference |

| NTL9 | Gly to D-Ala | +1.87 | Stabilizing | [5] |

| UBA | Gly to D-Ala | +0.60 | Stabilizing | [5] |

| Trp-cage | Gly to D-Ala | +0.90 | Stabilizing | [5] |

| Ubiquitin | G35 to D-Ala | -0.1 | Slightly Destabilizing | [5] |

Note: This table illustrates the change in folding free energy upon substituting glycine (B1666218) with D-alanine at a helical C-capping position. A positive ΔΔG° indicates stabilization. These values showcase how subtle changes in a single residue can significantly impact protein stability, a principle that applies to the effect of N-terminal modifications like acetylation.

Experimental Protocols for Studying this compound's Impact